(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
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Overview
Description
JWH 081 N-(4-hydroxypentyl) metabolite is an expected product of the phase I metabolism of JWH 081, a synthetic cannabinoid. It belongs to the class of cannabimimetic indoles and shares structural similarities with other compounds like JWH 015 and JWH 018 . its physiological and toxicological properties remain largely unknown.
Preparation Methods
Industrial Production:: As of now, there is no established industrial-scale production method for this metabolite. Research primarily focuses on its identification and characterization.
Chemical Reactions Analysis
Reactions:: JWH 081 N-(4-hydroxypentyl) metabolite likely undergoes various reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions::Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃) may be involved.
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄) could play a role.
Substitution: Nucleophilic substitution reactions (e.g., SN1, SN2) may occur.
Major Products:: The major products resulting from these reactions would include hydroxylated derivatives of JWH 081, such as the N-(4-hydroxypentyl) metabolite.
Scientific Research Applications
Chemistry: Studying its reactivity and interactions.
Biology: Investigating its effects on cellular processes.
Medicine: Assessing its pharmacological properties.
Industry: Exploring its use in drug development or analytical standards.
Mechanism of Action
The exact mechanism by which this metabolite exerts its effects remains elusive. it likely interacts with the endocannabinoid system, particularly the central cannabinoid receptor (CB₁).
Comparison with Similar Compounds
Similar Compounds::
- JWH 015: Structurally related to JWH 081, but with distinct properties.
- JWH 018: Another synthetic cannabinoid, known for its CB₁ receptor affinity .
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 |
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3 |
InChI Key |
BMDREMSYCUDCJJ-UHFFFAOYSA-N |
SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O |
Appearance |
Assay:≥98%A solution in acetonitrile |
Synonyms |
(1-(4-Hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone |
Origin of Product |
United States |
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